molecular formula C29H25Cl2N3O4S B11098931 ethyl (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11098931
M. Wt: 582.5 g/mol
InChI Key: BKLZWDGPVSWIDJ-BUVRLJJBSA-N
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Description

Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the furan and phenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-{[5-(2,4

Properties

Molecular Formula

C29H25Cl2N3O4S

Molecular Weight

582.5 g/mol

IUPAC Name

ethyl (2E)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H25Cl2N3O4S/c1-5-37-28(36)25-16(2)32-29-34(26(25)17-6-9-19(10-7-17)33(3)4)27(35)24(39-29)15-20-11-13-23(38-20)21-12-8-18(30)14-22(21)31/h6-15,26H,5H2,1-4H3/b24-15+

InChI Key

BKLZWDGPVSWIDJ-BUVRLJJBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)S2)C

Origin of Product

United States

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